4-(1-Hydroxybut-3-yn-1-yl)benzoic acid
Overview
Description
4-(1-Hydroxybut-3-yn-1-yl)benzoic acid is an organic compound with the molecular formula C11H10O3 It is a derivative of benzoic acid, featuring a hydroxybutynyl group attached to the benzene ring
Preparation Methods
Industrial Production Methods
While specific industrial production methods for 4-(1-Hydroxybut-3-yn-1-yl)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxybut-3-yn-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triple bond in the butynyl group can be reduced to a double or single bond.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxy group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 4-(1-oxobut-3-yn-1-yl)benzoic acid.
Reduction: Formation of 4-(1-hydroxybut-3-en-1-yl)benzoic acid or 4-(1-hydroxybutyl)benzoic acid.
Substitution: Formation of 4-(1-chlorobut-3-yn-1-yl)benzoic acid.
Scientific Research Applications
4-(1-Hydroxybut-3-yn-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential cardiac PET tracer and in the development of antifolate drugs.
Industry: Utilized in the synthesis of various materials and compounds with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxybut-3-yn-1-yl)benzoic acid depends on its specific application. For instance, as a mitochondrial complex I inhibitor, it interferes with the electron transport chain, thereby affecting ATP production and cellular energy metabolism . The hydroxybutynyl group plays a crucial role in its interaction with molecular targets, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(1-Hydroxybut-3-en-1-yl)benzoic acid: Similar structure but with a double bond in the butynyl group.
4-(1-Hydroxybutyl)benzoic acid: Similar structure but with a single bond in the butyl group.
4-(1-Chlorobut-3-yn-1-yl)benzoic acid: Similar structure but with a chlorine atom replacing the hydroxy group.
Uniqueness
4-(1-Hydroxybut-3-yn-1-yl)benzoic acid is unique due to the presence of both a hydroxy group and a triple bond in the butynyl side chain. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
4-(1-hydroxybut-3-ynyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h1,4-7,10,12H,3H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVFXQXNSIUBHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C1=CC=C(C=C1)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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